molecular formula C9H20O B1652639 2-Methoxyoctane CAS No. 1541-09-9

2-Methoxyoctane

Cat. No.: B1652639
CAS No.: 1541-09-9
M. Wt: 144.25 g/mol
InChI Key: DILJBLUOUOALOF-UHFFFAOYSA-N
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Description

2-Methoxyoctane is an organic compound with the molecular formula C9H20O. It is an ether, specifically an aliphatic ether, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of an octane chain. This compound is known for its use in various chemical reactions and applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing 2-Methoxyoctane is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction typically involves the use of sodium methoxide (CH3ONa) and 2-bromooctane (C8H17Br) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound can also be achieved through the catalytic dehydration of alcohols. This method involves the use of sulfuric acid as a catalyst to promote the reaction between methanol and 2-octanol, resulting in the formation of this compound and water .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyoctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyoctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyoctane involves its interaction with biological membranes and proteins. It is believed to exert its effects by disrupting hydrogen bonding within the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. This disruption can affect the function of membrane-bound proteins and enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxyoctane
  • 2-Methoxyheptane
  • 2-Methoxynonane

Comparison

2-Methoxyoctane is unique due to its specific structural arrangement, which provides distinct physical and chemical properties compared to its analogs. For example, 1-Methoxyoctane has the methoxy group attached to the first carbon, resulting in different reactivity and boiling points. Similarly, 2-Methoxyheptane and 2-Methoxynonane differ in the length of the carbon chain, affecting their solubility and volatility .

Properties

IUPAC Name

2-methoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILJBLUOUOALOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498484
Record name 2-Methoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1541-09-9
Record name 2-Methoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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